molecular formula C12H16N4 B2985156 6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 889851-56-3

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B2985156
M. Wt: 216.288
InChI Key: HCUSWEOVRIUQQZ-UHFFFAOYSA-N
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Description

“6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 889851-56-3 . It has a molecular weight of 216.29 and its IUPAC name is 6-(4-ethyl-1-piperazinyl)nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile” include a molecular weight of 216.29 .

Scientific Research Applications

Synthesis and Antibacterial Activity

One research application of similar pyridine derivatives involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and the evaluation of their antibacterial activity. This synthesis is achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and hydrazine hydrate, using magnetic nano Fe3O4 particles as a catalyst under solvent-free conditions. The resulting compounds showed potential antibacterial properties, highlighting the role of pyridine derivatives in the development of new antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Molecular Docking and Antimicrobial Activity

Another study explored the synthesis of novel pyridine and fused pyridine derivatives, including their molecular docking and in vitro screening for antimicrobial and antioxidant activities. This research highlights the compound's utility in creating new materials with potential application in combating microbial infections and oxidative stress, further emphasizing the versatility of pyridine derivatives in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis Techniques and Chemical Reactivity

Research on the synthesis and reactivity of pyridine derivatives, including methods for creating complex molecules via nucleophilic substitution reactions, showcases the compound's significance in synthetic organic chemistry. These studies provide insights into the development of efficient, catalyst-free synthesis methods under various conditions, including ultrasound irradiation, which offers advantages in terms of reaction speed and yield efficiency. The diverse synthetic routes and reactivity of these compounds underline their importance in the synthesis of pharmacologically relevant molecules (Mishriky & Moustafa, 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUSWEOVRIUQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylpiperazin-1-yl)pyridine-3-carbonitrile

Synthesis routes and methods

Procedure details

A mixture of 2 g (14 mmol) 6-chloronicotinonitrile (commercially available) and 0.88 g (7 mmol) N,N-diisopropylethylamine in 20 ml water and 4 ml DMF was heated to 80° C. During 2 min 1.98 g (17 mmol) N-ethylpiperazine was added and stirred at 80° C. for 1 h. 100 ml 1M aq. Na2CO3 solution was added and the mixture was extracted three times with 100 ml ethyl acetate each. The combined organic phases were washed twice with 100 ml brine each and dried with MgSO4. After evaporation the residue was purified with flash chromatography on Alox eluting with a gradient of ethyl acetate/heptan to yield 1.4 g (45%) of the title compound as slightly yellow crystals. (m/e): 21702 (MH+; 100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
45%

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